(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic amino acid with a unique structure that makes it an interesting subject for scientific research. This compound is characterized by its rigid bicyclic framework, which can influence its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary targets of (1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
are currently unknown. This compound is a derivative of the bicyclo[2.2.1]heptane structure, which is found in various bioactive compounds . .
Biochemical Pathways
The biochemical pathways affected by This compound
The compound is a derivative of the bicyclo[2.2.1]heptane structure, which is found in various bioactive compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the Diels-Alder reaction followed by a series of functional group transformations. The reaction conditions often require precise temperature control and the use of specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification techniques are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives, including amides and esters.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid structure can impart unique properties to the resulting compounds, making it valuable for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a neurotransmitter analog. Its structure allows it to interact with specific receptors in the nervous system, providing insights into the mechanisms of neurotransmission and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential use in drug development. Its unique structure and reactivity make it a candidate for the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties can enhance the performance of polymers, coatings, and other materials used in various applications.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the amino group, resulting in different reactivity and biological activity.
3-Aminobicyclo[2.2.1]heptane:
Uniqueness
The uniqueness of (1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid lies in its specific stereochemistry and the presence of both amino and carboxylic acid groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYLGUSANAWARQ-VZFHVOOUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@@H]([C@H]2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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